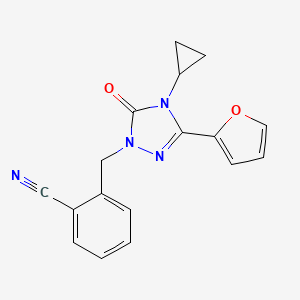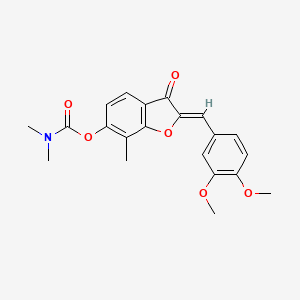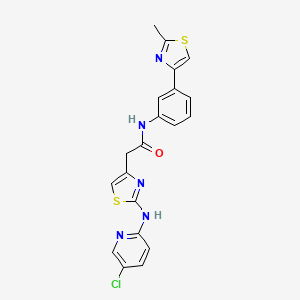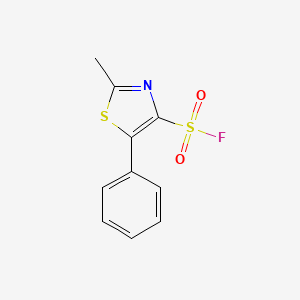![molecular formula C17H14N2O3S B2360852 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol CAS No. 2380042-22-6](/img/structure/B2360852.png)
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol, also known as BTE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and photodynamic therapy. In cancer research, 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In photodynamic therapy, 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been used as a photosensitizer to selectively target cancer cells.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been shown to inhibit the Akt/mTOR signaling pathway and the NF-κB pathway, both of which are involved in cell proliferation and survival. 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been shown to scavenge free radicals and protect cells from oxidative stress. 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation. In addition, 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation of using 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol. One direction is to investigate its potential applications in combination with other chemotherapeutic agents to enhance its anti-tumor activity. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol and its potential side effects in vivo.
Conclusion:
In conclusion, 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol in various scientific fields.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol involves the reaction of 2-aminobenzoxazole and 4-(furan-2-yl)thiophen-2-ylboronic acid with ethanol. The reaction is catalyzed by palladium and takes place under an inert atmosphere. The resulting product is purified through column chromatography to obtain pure 2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol.
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-13(16-8-11(10-23-16)14-6-3-7-21-14)9-18-17-19-12-4-1-2-5-15(12)22-17/h1-8,10,13,20H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKXRBWRSORDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC(C3=CC(=CS3)C4=CC=CO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclobutyl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2360773.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)
![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)


![(1'R,4S)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-amine;hydrochloride](/img/structure/B2360786.png)

![Ethyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2360790.png)
